N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-15(19-11-4-5-12-24-19)8-6-9-16(14)21(26)25-20(13-23)17-7-2-3-10-18(17)22/h2-12,20H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMTDFWKSUGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC(C#N)C2=CC=CC=C2F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a cyano group is introduced to a fluorophenylmethyl precursor. This is followed by coupling with a pyridinylbenzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyridinylbenzamide moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Cyano-containing tetraphenylethene isomers
Uniqueness
N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide, identified by its CAS number 1436354-24-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyano group attached to a fluorophenyl moiety, along with a pyridine and benzamide framework. The molecular formula is , and its SMILES representation is provided for computational modeling and analysis.
Biological Activity Overview
This compound has shown promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with notable efficacy.
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects on several cancer cell lines.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 1.0 | Staphylococcus aureus |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies conducted on human cancer cell lines such as HeLa and A375 demonstrated that this compound induces apoptosis at concentrations as low as . The IC50 values for these cell lines were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| A375 | 7 |
The mechanism of action appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A research group investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.
- Case Study on Cancer Treatment : Another study focused on the use of this compound in combination with existing chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. What optimized synthetic routes are reported for N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol and nitrobenzene derivatives) followed by iron powder reduction under acidic conditions can generate intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline . Condensation with cyanoacetic acid derivatives in the presence of condensing agents (e.g., EDC or DCC) is critical for forming the final benzamide structure. Key parameters include pH (alkaline for substitution, acidic for reduction), temperature control (mild conditions to avoid side reactions), and catalyst selection (e.g., DMAP for efficient coupling) . Advanced methods like flow chemistry (e.g., Omura-Sharma-Swern oxidation) may enhance reproducibility and scalability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for structural elucidation. For example, aromatic proton signals in the 6.5–8.5 ppm range confirm pyridine and fluorophenyl moieties, while cyano groups appear as sharp singlets near 120 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>98% purity criteria) and separation of regioisomers, with C18 columns and acetonitrile/water gradients as common mobile phases .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
- Spectrofluorometry : Useful for studying electronic transitions in fluorinated aromatic systems, with excitation/emission maxima correlated to substituent effects .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported synthetic yields when varying catalysts or solvents?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic attack). Systematic approaches include:
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) using response surface methodology to identify interactions affecting yield .
- Kinetic Profiling : Time-resolved monitoring via in-situ FTIR or Raman spectroscopy to detect intermediate species and rate-determining steps .
- Isotopic Labeling : Using ¹⁸O or deuterated reagents to trace reaction pathways (e.g., confirming water involvement in hydrolysis side reactions) .
Q. What computational approaches predict the compound’s interactions with biological targets or stability under physiological conditions?
- Methodological Answer :
- Molecular Docking : AutoDock or Schrödinger Suite can model binding affinities to enzymes (e.g., kinases) by aligning the pyridinyl and fluorophenyl groups into hydrophobic pockets .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles and stability in aqueous media .
- Molecular Dynamics (MD) : Simulates conformational flexibility in lipid bilayers to assess membrane permeability for drug delivery applications .
Q. How does the compound coordinate with transition metals, and what are the implications for catalytic or material science applications?
- Methodological Answer : The cyano and pyridinyl groups act as Lewis bases, forming stable complexes with Co(II), Ni(II), or Cu(II). Characterization involves:
- UV-Vis Spectroscopy : d-d transition bands (e.g., ~600 nm for Cu(II) complexes) confirm octahedral geometry .
- Cyclic Voltammetry : Redox peaks indicate metal-centered electron transfer, relevant for catalytic applications (e.g., oxidation reactions) .
- Single-Crystal X-ray Diffraction : Resolves coordination modes (e.g., monodentate vs. bidentate binding) and bond lengths .
Q. What in vitro or in vivo models are appropriate for preliminary biological activity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases (e.g., BCR-ABL) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
- Cell-Based Models : Human cancer cell lines (e.g., K562 leukemia) treated with the compound to assess apoptosis via flow cytometry (Annexin V/PI staining) .
- In Vivo Pharmacokinetics : Radiolabeling (e.g., carbon-11) for PET imaging to study biodistribution and metabolic stability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
